(2E,4E)-Methyl 6-bromohexa-2,4-dienoate
Overview
Description
(2E,4E)-Methyl 6-bromohexa-2,4-dienoate: is an organic compound characterized by its unique structure, which includes a bromine atom attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate typically involves the bromination of hexa-2,4-dienoic acid derivatives. One common method is the bromination of methyl hexa-2,4-dienoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Addition Reactions: Diels-Alder reactions typically require a dienophile and may be catalyzed by Lewis acids.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include various substituted hexa-2,4-dienoates.
Addition Reactions: Cycloaddition products with new ring structures.
Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkenes depending on the reaction conditions.
Scientific Research Applications
Chemistry: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through substitution and addition reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate in chemical reactions involves the reactivity of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
6-bromo-2,4-hexadienoic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Bromo-6 hexadiene-2,4 oate d’ethyle: Another ester derivative with a similar brominated diene system.
Properties
IUPAC Name |
methyl (2E,4E)-6-bromohexa-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3/b4-2+,5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYHTBQRJXDJT-ZUVMSYQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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